Methyl 4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate
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Overview
Description
Methyl 4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate is an organic compound with the molecular formula C8H12O3. It is a derivative of cyclopentene, featuring a hydroxymethyl group and a carboxylate ester group. This compound is of interest in organic synthesis and various scientific research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing methyl 4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate involves the solvolysis of (±)-7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one in a mixture of tert-butyl alcohol with water and triethylamine. This is followed by successive treatments with potassium carbonate, sodium borohydride, and diazomethane . The resulting product undergoes further reactions such as hydride reduction, epoxidation, trichloroacetimidation, and acetylation to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for larger-scale production with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium(VI) oxide-3,5-dimethylpyrazole complex is used for allylic oxidation.
Reduction: Sodium borohydride is commonly used for hydride reduction.
Substitution: Various nucleophiles can be used under basic conditions for substitution reactions.
Major Products
Oxidation: Methyl 4-(carboxymethyl)cyclopent-2-ene-1-carboxylate.
Reduction: Methyl 4-(hydroxymethyl)cyclopent-2-ene-1-methanol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Methyl 4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate depends on its specific application. In general, its reactivity is influenced by the presence of the hydroxymethyl and ester groups, which can participate in various chemical transformations. The molecular targets and pathways involved vary based on the context of its use, such as enzyme interactions in biological systems or catalytic processes in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-cyclopentenecarboxylate
- Methyl cyclopentene-1-carboxylate
- Methyl trans-4-(hydroxymethyl)cyclohexane-1-carboxylate
Uniqueness
Methyl 4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate is unique due to the presence of both a hydroxymethyl group and a carboxylate ester group on a cyclopentene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)7-3-2-6(4-7)5-9/h2-3,6-7,9H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQMHKQWJRMQIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C=C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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